molecular formula C17H17N3O2 B14923535 Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B14923535
M. Wt: 295.34 g/mol
InChI Key: ZHBHHYKANDJAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with appropriate diketones or aldehydes under controlled conditions . The reaction is often carried out in the presence of catalysts such as acids or bases to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring system. Microwave irradiation has also been employed to enhance reaction rates and yields .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that utilize environmentally benign solvents and catalysts. Deep eutectic solvents (DES) have been explored for their advantages in providing high yields and simplifying work-up procedures . These methods aim to optimize the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions . The conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines with potential biological activities. These derivatives are often evaluated for their antimicrobial, antifungal, and anticancer properties .

Mechanism of Action

The mechanism of action of ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its unique combination of biological activities, including antimicrobial, antifungal, and anticancer properties. Its structural features, such as the fused pyrazole and pyrimidine rings, contribute to its versatility and potential for further functionalization .

Properties

IUPAC Name

ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-4-22-17(21)15-11(2)19-16-14(10-18-20(16)12(15)3)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBHHYKANDJAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.